

An In-depth Technical Guide on the Biological Activity of JJKK-048

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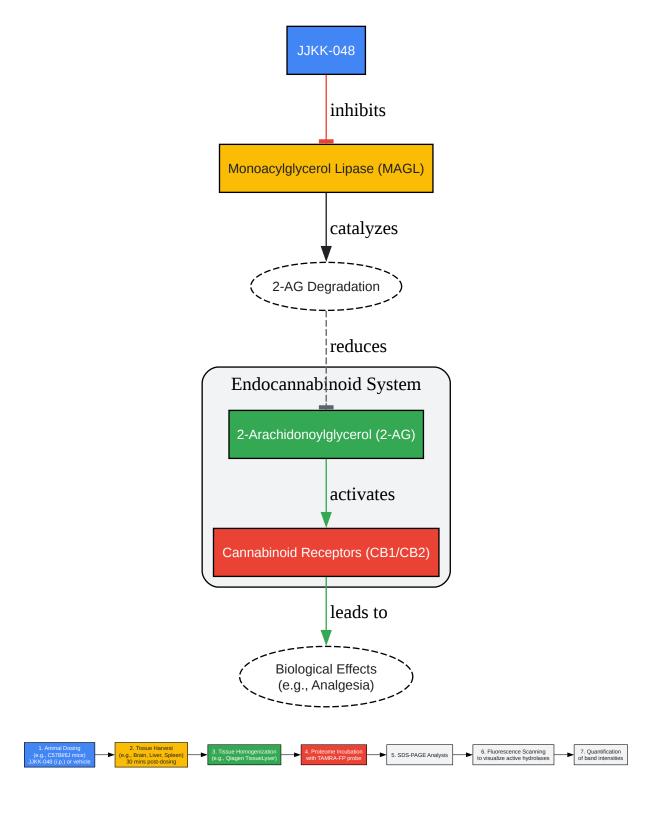
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of JJKK-048, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The information is compiled from preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.

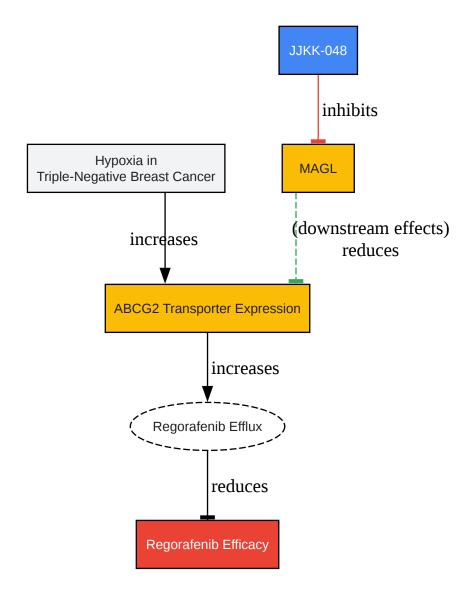
Core Mechanism of Action

JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in various tissues, including the brain. This elevation of 2-AG enhances the signaling of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects. The inhibition of MAGL by JJKK-048 is achieved through covalent modification of the catalytic serine (S122) in the active site of the enzyme, forming a carbamate adduct. While initially characterized as irreversible, further in vivo studies suggest a slowly reversible mechanism of action.









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References

• 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. JJKK-048 | MAGL inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
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